REACTION_SMILES
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[CH3:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[CH3:1][O:2][c:3]1[c:4]([O:5][CH2:6][CH2:7][CH2:8][C:9](=[O:10])[OH:11])[cH:12][cH:13][cH:14][cH:15]1>>[CH3:1][O:2][c:3]1[c:4]2[c:12]([cH:13][cH:14][cH:15]1)[C:9](=[O:11])[CH2:8][CH2:7][CH2:6][O:5]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1OCCCC(=O)O
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Name
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Type
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product
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Smiles
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COc1cccc2c1OCCCC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |